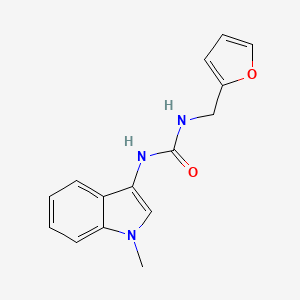

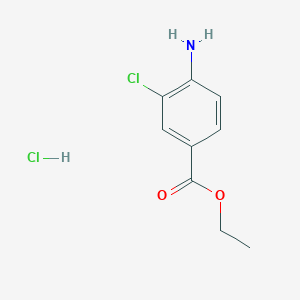

1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea derivatives has been explored in various studies. For instance, one study reported the synthesis of novel urea derivatives by reacting 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one with substituted amines and triphosgene in the presence of a base . Another study described the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea by coupling purified furfural with urea . This process was further elaborated in a study that achieved an improved yield and definite structural affirmation . Additionally, the synthesis of 1,1-bis(2-carbamoylguanidino)furan-2-ylmethane was reported, which involved the coupling of furfural with urea followed by refluxing with more urea in ethanol .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, IR, MS, and HRMS spectral data . Other studies also employed GC-MS, FTIR, 1H-NMR, 13C-NMR, 1H-1H COSY, HSQC, and DEPT for characterizing the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically start with the coupling of furfural with urea to form an intermediate, which is then further reacted to produce the desired urea derivatives. The reactions are carried out under controlled conditions, often involving the use of a base or refluxing in ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the bioactivity of these compounds suggests that they have significant potential in pharmaceutical applications. For example, the synthesized compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good activity against fungal pathogens . The cytotoxicity testing against cervical cancer cell lines also indicated significant cytotoxicity at microliter concentrations for some compounds . Another study found that all pathogens except Bacillus subtilis were susceptible to the synthesized compound, suggesting a broad spectrum of activity .

科学的研究の応用

Synthesis and Bioactivity

The synthesis of related furan-urea compounds has been explored for their potential bioactivity. For instance, compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea have been synthesized and tested against pathogens such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis, showing broad-spectrum activity against all except Bacillus subtilis. This indicates potential for the development of novel drugs based on this scaffold (Donlawson et al., 2020).

Characterization and Computational Studies

Research into the characterization and computational studies of urea and thiourea derivatives, including those with furan components, has been conducted. These compounds have been synthesized and characterized, with their bioactivity assessed against various bacterial and fungal pathogens. The findings suggest that such compounds possess significant antibacterial and antifungal properties, making them interesting candidates for further pharmaceutical research (Alabi et al., 2020).

Biomass-Based Synthesis

There is also interest in the biomass-based synthesis of furan-urea compounds. Studies have demonstrated the synthesis of these compounds from biomass-derived furfural, coupled with urea, yielding compounds with potentially useful properties. Such research underscores the importance of sustainable sources and processes in chemical synthesis (Orie et al., 2018).

Novel Compound Synthesis

The exploration of novel compounds such as 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane through multi-step synthesis processes highlights the ongoing interest in developing new molecules with unique structures and potential applications. These studies not only contribute to the chemical industry but also to pharmaceutical developments (Orie et al., 2019).

特性

IUPAC Name |

1-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQSSDBNPHHLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)

![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)